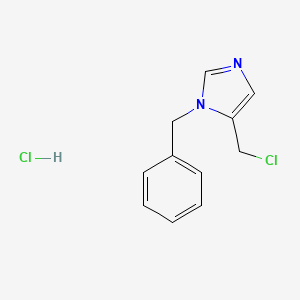

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride” is a chemical compound . It is also known as "1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole" . The compound has a molecular weight of 244.12 .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11Cl2N3 . The InChI code is 1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 .Physical and Chemical Properties Analysis

“this compound” is a colorless liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Sequence-Specific DNA Alkylation

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride derivatives have been explored for their ability to sequence-specifically alkylate DNA. For instance, pyrrole-imidazole polyamides with indole linkers targeting human telomere repeat sequences have shown potential as antitumor drugs due to their capability to alkylate DNA at specific sites, offering a targeted approach to cancer therapy (Sasaki et al., 2006).

Synthesis of Hybrid Molecules for Medicinal Applications

Hybrid molecules combining the structural features of pyrazoline and benzimidazoles have been synthesized for their potential medicinal applications. These hybrid compounds have demonstrated significant anti-diabetic properties, as evidenced by their α-glucosidase inhibition activity. Such research showcases the versatility of this compound in generating novel therapeutic agents (Ibraheem et al., 2020).

Environmental Applications

In environmental science, derivatives of this compound have been investigated for their biotransformation potential, particularly in the degradation of benzotriazoles, which are common pollutants. The elucidation of degradation pathways and transformation products contributes to our understanding of pollutant behavior in wastewater treatment processes (Huntscha et al., 2014).

Ferroelectric and Antiferroelectric Materials

The imidazole unit's chemical stability and dipolar properties have made it a focus of research in material sciences. Studies have demonstrated that chains of amphoteric molecules like imidazoles can exhibit bistable electric polarity and switchability in the crystalline state, opening new avenues for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Coordination Polymers for Sensing and Sorption

Coordination polymers incorporating imidazole-containing ligands have shown promising sorption and photoluminescence properties, with potential applications in selective adsorption and sensing of specific molecules. Such materials can be engineered for environmental monitoring and molecular sensing technologies (Deng et al., 2017).

Stable Isotope Enriched Derivatives for Biochemical Studies

The synthesis of stable isotope-enriched derivatives, such as 2'-13C-L-Histidine from this compound, highlights its utility in biochemical and pharmacological research. Such isotopomers are valuable tools for metabolic studies, protein structure analysis, and drug development (Talab et al., 2014).

Mécanisme D'action

Target of Action

Many imidazole derivatives are known to interact with various enzymes and receptors in the body, including cytochrome p450 enzymes and histamine receptors .

Mode of Action

The mode of action would depend on the specific target. For example, if the compound interacts with an enzyme, it could inhibit or enhance the enzyme’s activity. If it interacts with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the compound’s structure, it could potentially influence pathways involving the metabolism of drugs (if it interacts with cytochrome p450 enzymes) or pathways involving inflammation and allergic responses (if it interacts with histamine receptors) .

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound acts as an enzyme inhibitor, it could decrease the production of certain molecules in the cell. If it acts as a receptor antagonist, it could prevent the cell from responding to certain signals .

Action Environment

The action, efficacy, and stability of “1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. For example, the compound might be more or less active at different pH levels, or it might be metabolized more quickly at higher temperatures .

Propriétés

IUPAC Name |

1-benzyl-5-(chloromethyl)imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQDQUXLNZEVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82830-36-2 |

Source

|

| Record name | 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2968177.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)